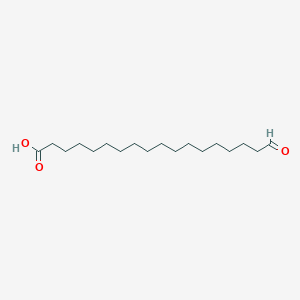

18-Oxooctadecanoic acid

Description

Contextualization within the Oxo Fatty Acid Class

The classification of fatty acids extends to subgroups based on the presence of different functional groups. gerli.com Oxygenated fatty acids represent a significant category, characterized by the inclusion of oxygen-containing moieties such as hydroxyl, epoxy, or oxo groups. byjus.com Oxo fatty acids, also known as keto acids, are specifically defined by the presence of at least one carbonyl group along the carbon chain. byjus.comaocs.org

These compounds are found in various natural sources and can be formed through enzymatic or non-enzymatic oxidation of unsaturated fatty acids. gerli.com The position of the oxo group is a critical determinant of the molecule's chemical identity and properties. 18-Oxooctadecanoic acid is an example of an ω-oxo fatty acid, where the oxo functionality is located at the terminal carbon atom (the ω-carbon) furthest from the primary carboxylic acid group. Its structure is equivalent to that of a mono-aldehydic dicarboxylic acid, specifically octadecanedioic acid monoaldehyde. nih.gov

Positional Isomerism and Structural Diversity of Oxooctadecanoic Acids

The 18-carbon chain of octadecanoic acid provides numerous positions for the placement of an oxo group, leading to a wide range of positional isomers. Each isomer, while sharing the same molecular formula (C18H34O3) and molecular weight, possesses a distinct structure and chemical identity due to the different location of the carbonyl group. larodan.com

For instance, 2-oxooctadecanoic acid features the oxo group adjacent to the carboxylic acid, forming an α-keto acid structure. nih.gov 3-Oxooctadecanoic acid is a β-keto acid, a class of molecules known as intermediates in fatty acid biosynthesis in bacteria and plants. caymanchem.com Other documented isomers include those with the oxo group located at various internal positions along the chain, such as 9-oxo, 12-oxo, and others, which have been identified in scientific literature. larodan.comhmdb.ca This structural variation underscores the diversity within the oxooctadecanoic acid family.

Table 1: Positional Isomers of Oxooctadecanoic Acid

Isomer Name Position of Oxo Group Common/Alternative Name CAS Number 2-Oxooctadecanoic acid C-2 α-Ketostearic acid 4468-17-1 3-Oxooctadecanoic acid C-3 β-Keto Stearic Acid 16694-29-4 9-Oxooctadecanoic acid C-9 N/A 4114-74-3 12-Oxooctadecanoic acid C-12 Lycaonic acid 925-44-0 This compound C-18 Octadecanedioic acid monoaldehyde N/A

Nomenclatural Specificity and Differentiation of the 18-Oxo Moiety

The systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC) provides a precise and unambiguous description of a chemical's structure. ucla.edu The name "this compound" can be deconstructed to fully define the molecule:

Octadeca- : Denotes a chain of 18 carbon atoms.

-an- : Indicates that the carbon chain is saturated, with only single bonds between carbon atoms.

-oic acid : Specifies the presence of a carboxylic acid functional group, which is assigned to position 1 (C1) by convention.

18-oxo- : Designates a carbonyl group (=O) is attached to the 18th carbon atom (C18). aocs.org

This nomenclature clearly distinguishes it from all other positional isomers. The "18-oxo" designation is particularly significant because C18 is the terminal carbon of the chain. A carbonyl group on a terminal carbon atom forms an aldehyde. In contrast, an oxo group at any internal position (from C2 to C17) would form a ketone. Therefore, the name this compound specifically identifies a bifunctional molecule that is both a carboxylic acid and an aldehyde. While research on this specific molecule is limited, a chemically related derivative, 18-(tert-butoxy)-18-oxooctadecanoic acid, is used as a linker in chemical synthesis, notably in the preparation of Semaglutide (B3030467). chemicalbook.comwikipedia.org

Table 2: Chemical Identifiers for this compound

Identifier Value Molecular Formula C18H34O3 Molecular Weight 298.46 g/mol IUPAC Name This compound Chemical Class Oxo fatty acid, Aldehydic acid

Properties

Molecular Formula |

C18H34O3 |

|---|---|

Molecular Weight |

298.5 g/mol |

IUPAC Name |

18-oxooctadecanoic acid |

InChI |

InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h17H,1-16H2,(H,20,21) |

InChI Key |

KNFZISOSQCZZJK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCC=O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Oxooctadecanoic Acids

Enzymatic Biotransformations Leading to Oxo Fatty Acids

The formation of oxo fatty acids is often a result of sophisticated enzymatic activities that introduce oxygen functionalities into the fatty acid carbon chain. These biotransformations are crucial for producing a diverse array of bioactive lipids.

Role in Type II Fatty Acid Biosynthesis in Microbial and Plant Systems (e.g., 3-Oxooctadecanoic Acid)

In bacteria and plants, the Type II fatty acid synthesis (FAS) pathway is the primary mechanism for producing fatty acids. nih.gov This pathway involves a series of discrete, soluble enzymes that sequentially elongate an acyl chain. nih.gov A key intermediate in this process is a β-keto fatty acid, such as 3-oxooctadecanoic acid (also known as 3-oxostearic acid). medchemexpress.comcaymanchem.com

The formation of 3-oxooctadecanoyl-ACP (acyl carrier protein) occurs through the condensation of hexadecenoyl-ACP with malonyl-ACP, a reaction catalyzed by the enzyme β-ketoacyl-ACP synthase II. caymanchem.com The subsequent removal of the ACP group by an ACP hydrolase yields the free acid, 3-oxooctadecanoic acid. caymanchem.com This compound is an intermediate product in the biosynthesis of fatty acids and can be converted from malonic acid via enzymatic reactions. medchemexpress.comhmdb.ca

Table 1: Key Enzymes in the Formation of 3-Oxooctadecanoic Acid

| Enzyme | Function |

|---|---|

| β-ketoacyl-ACP synthase II | Catalyzes the condensation of hexadecenoyl-ACP with malonyl-ACP. caymanchem.com |

Cascade Reactions Involving Oleate (B1233923) Hydratases and Alcohol Dehydrogenases (e.g., 10-Oxostearic Acid)

A significant pathway for the production of oxo fatty acids involves a two-step enzymatic cascade. The first step is the hydration of an unsaturated fatty acid, such as oleic acid, by an oleate hydratase. This reaction introduces a hydroxyl group onto the fatty acid chain, forming a hydroxy fatty acid. For instance, oleate hydratases can convert oleic acid to 10-hydroxystearic acid (10-HSA). nih.govresearchgate.netnih.gov

In the second step, the newly formed hydroxy fatty acid is oxidized to a keto fatty acid by an alcohol dehydrogenase (ADH). nih.govmdpi.com For example, 10-hydroxystearic acid can be converted to 10-oxostearic acid by a secondary alcohol dehydrogenase. nih.govnih.gov This cascade has been successfully demonstrated using enzymes from various microorganisms, including a novel oleate hydratase from Paracoccus aminophilus and a secondary alcohol dehydrogenase from Micrococcus luteus. nih.gov

Microbial Conversion of Unsaturated Fatty Acids to Oxo-Functionalized Derivatives

Microorganisms are proficient at transforming unsaturated fatty acids into a variety of oxidized products, including oxo fatty acids. researchgate.net For example, certain bacteria can metabolize linoleic acid to produce 10-oxo fatty acids. pnas.org Resting cells of various microbial species, including Nocardia aurantia, Nocardia sp., and Mycobacterium fortuitum, have been shown to convert oleic acid into 10-oxooctadecanoic acid with significant yields. asm.org

The conversion process often involves multiple enzymatic steps. In some gut bacteria like Lactobacillus plantarum, the metabolism of linoleic acid starts with hydration to form a 10-hydroxy fatty acid, followed by dehydrogenation to yield a 10-oxo fatty acid. pnas.org This highlights the role of microbial enzymes in generating diverse oxo-functionalized fatty acids from readily available unsaturated fatty acid precursors.

Endogenous Occurrence and Biological Significance

Oxooctadecanoic acids are not merely products of external biotransformations but are also found endogenously in various organisms where they exhibit biological activity.

Presence as Metabolites in Various Organisms

Oxo fatty acids, including various isomers of oxooctadecanoic acid, have been identified as metabolites in a range of organisms. medchemexpress.com For example, 8-oxooctadecanoic acid has been noted for its potential role in lipid metabolism and as a marker for certain pathological processes. ontosight.ai The presence of these compounds suggests their involvement in fundamental biological pathways. In humans, 3-oxohexadecanoic acid, a related compound, is an intermediate in fatty acid biosynthesis, primarily in the liver and adipose tissue. hmdb.ca

Cytochrome P450 enzymes, such as P450BM-3, are capable of oxidizing omega-oxo fatty acids. Specifically, P450BM-3 oxidizes 18-oxooctadecanoic acid, along with other long-chain oxo fatty acids, to their corresponding alpha,omega-diacids. nih.gov

Participation in Oxylipin Metabolic Pathways in Plants (e.g., Nicotiana attenuata)

In plants, oxooctadecanoic acids are integral components of the oxylipin pathway, a complex signaling network involved in responses to stress and developmental processes. frontiersin.orgaocs.orgmdpi.com Oxylipins are generated from the oxidation of polyunsaturated fatty acids like linolenic acid. frontiersin.orgnih.gov

The biosynthesis of many plant oxylipins, including the hormone jasmonic acid, begins with the oxygenation of fatty acids by lipoxygenases (LOXs). oup.comresearchgate.net This leads to the formation of hydroperoxy fatty acids, which are then converted into a variety of bioactive molecules, including keto fatty acids. mdpi.com For instance, analysis of aging Arabidopsis seeds revealed an increase in free 9-hydroxy- and 9-keto-fatty acids, dependent on the activity of LOX1. oup.com These oxylipins, including oxooctadecanoic acid derivatives, play crucial roles in plant defense and signaling. mdpi.comnih.gov

Involvement in Lipid Metabolism and Fatty Acid Oxidation Processes in Research Models.

Oxooctadecanoic acids, as products of fatty acid oxidation, are increasingly recognized for their roles in modulating lipid metabolism and related cellular processes. While direct research on this compound is somewhat limited, studies on its isomers and other related oxo fatty acids provide significant insights into their potential biological activities.

A key area of investigation is the role of these compounds as signaling molecules that can influence gene expression related to lipid metabolism. For instance, conjugated linoleic acids (CLAs), which are produced from linoleic acid with oxo-fatty acids as intermediates by gut bacteria, are known to be potent agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα). medchemexpress.com Activation of PPARα is a critical mechanism for increasing the catabolism of lipids in the liver. medchemexpress.com Furthermore, gut microbial metabolites, including oxo-fatty acids, have been shown to activate PPARγ, a key regulator of lipid metabolism. researchgate.net

Research using animal models has begun to uncover the systemic effects of oxo fatty acids on energy metabolism. A study on 10-oxo-12(Z)-octadecenoic acid (KetoA), a linoleic acid metabolite produced by gut bacteria, demonstrated that its dietary intake enhanced energy expenditure in mice and protected them from diet-induced obesity. researchgate.net Mechanistically, KetoA was found to potently activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, leading to an increase in noradrenaline turnover in adipose tissues and the upregulation of genes associated with brown adipocyte function, such as uncoupling protein 1 (UCP1). researchgate.net These findings suggest that oxo fatty acids produced in the gut can have profound effects on host energy metabolism and may help ameliorate obesity-associated metabolic disorders. researchgate.net

Oxooctadecanoic acids have also been identified as markers or participants in conditions associated with altered lipid metabolism and oxidative stress. For example, 8-oxooctadecanoic acid is considered a marker of oxidative stress, indicating the level of lipid peroxidation in biological systems. ontosight.ai In a study on miniature pigs as a model for human obesity and metabolic syndrome, 12-oxooctadecanoic acid was among the metabolites identified, highlighting its potential connection to these conditions. au.dk Another study in grow-finish pigs showed that fecal levels of oxo-octadecanoic acid were altered in response to high-fiber diets, suggesting a link between diet, gut microbial activity, and the production of these metabolites. mdpi.com

Moreover, certain oxidized fatty acid products have been implicated in pathological processes. For example, epoxyketooctadecenoic acid (EKODE), a lipid peroxidation product, was found to be significantly increased in a mouse model of colorectal cancer and was shown to exacerbate colonic inflammation and tumorigenesis. nih.gov

The table below presents a summary of research findings on the involvement of oxooctadecanoic acids and related compounds in lipid metabolism and fatty acid oxidation.

| Compound | Research Model | Key Findings | Potential Implication | Reference |

| 10-oxo-12(Z)-octadecenoic acid (KetoA) | Mice | Enhances energy expenditure, protects against diet-induced obesity, activates TRPV1, and upregulates UCP1 in white adipose tissue. | Amelioration of obesity and metabolic disorders. | researchgate.net |

| Conjugated Linoleic Acids (CLAs) | Rodents | Potent PPARα agonists, leading to increased lipid catabolism in the liver. | Regulation of hepatic lipid metabolism. | medchemexpress.com |

| 12-Oxooctadecanoic acid | Miniature Pigs | Identified as a metabolite in a model of obesity and metabolic syndrome. | Potential biomarker or contributor to metabolic disease. | au.dk |

| Oxo-octadecanoic acid | Grow-Finish Pigs | Fecal levels altered by high-fiber diets. | Link between diet, gut microbiota, and lipid metabolism. | mdpi.com |

| 8-Oxooctadecanoic acid | General Biological Systems | Serves as a marker of lipid peroxidation and oxidative stress. | Indicator of cellular stress and related diseases. | ontosight.ai |

| Epoxyketooctadecenoic acid (EKODE) | Mice (Colorectal Cancer Model) | Increased levels in colon tumors; exacerbates colonic inflammation and tumorigenesis. | Mediator of inflammation and cancer progression. | nih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of Oxooctadecanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification of molecular structures. For 18-oxooctadecanoic acid, nuclear magnetic resonance and mass spectrometry provide complementary information, leading to unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR) for Structural Confirmation and Stereochemical Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton, the position of functional groups, and the stereochemistry of the molecule. weebly.comslideshare.net

For this compound, ¹H and ¹³C NMR are the primary methods used.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, specific signals (resonances) correspond to the different types of protons in the molecule. The triplet signal around 2.34 ppm is characteristic of the methylene (B1212753) protons (C2-H₂) adjacent to the carboxylic acid group. The protons on the carbon adjacent to the ketone group (C17-H₂) are expected to appear as a triplet around 2.4-2.5 ppm. The long chain of methylene groups in the backbone (C3-C16) would produce a complex multiplet signal in the 1.2-1.6 ppm region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the structure. The carbonyl carbon of the carboxylic acid typically resonates at a low field, around 180.0 ppm. The ketone carbonyl carbon (C18) is also significantly downfield, though typically less so than the acid, appearing around 200-214 ppm. The carbons adjacent to these functional groups also have characteristic chemical shifts. The remaining methylene carbons of the long alkyl chain produce a series of signals in the upfield region of the spectrum (around 22-34 ppm). rsc.orgyoutube.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by establishing connectivity between protons and carbons. slideshare.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and established NMR principles.

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~12.0 (singlet, broad) | ~180.0 |

| C2 (-CH₂-) | ~2.34 (triplet) | ~34.0 |

| C3 to C16 (-CH₂-) | ~1.2-1.6 (multiplet) | ~22-32 |

| C17 (-CH₂-) | ~2.4-2.5 (triplet) | ~42.0 |

| C18 (=O) | N/A | ~211.0 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Fragment Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. uni-saarland.de High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments with a high degree of confidence. uni-saarland.dewhitman.edunih.gov

For this compound (C₁₈H₃₄O₃), the molecular weight is 298.5 g/mol . In MS analysis, a molecular ion peak [M]⁺ or related ions like [M-H]⁻ or [M+Na]⁺ would be observed. The fragmentation pattern is key to confirming the position of the oxo group. Characteristic fragments for oxo fatty acids arise from cleavage at the C-C bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu

Key fragmentation patterns for this compound would include:

Loss of water ([M-18]): Common in the mass spectra of carboxylic acids. whitman.edu

Loss of the carboxyl group ([M-45]): A fragment corresponding to the loss of COOH.

Cleavage around the ketone: Alpha-cleavage on either side of the C-18 ketone would produce characteristic fragment ions that help to pinpoint its location at the end of the chain.

HRMS is particularly valuable as it can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.govnih.gov For instance, the exact mass of C₁₈H₃₄O₃ allows for its unambiguous identification in a complex biological sample. nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value (Negative Ion Mode) | Proposed Fragment | Description |

| 297.2435 | [M-H]⁻ | Molecular ion (deprotonated) |

| 281.2486 | [M-H-H₂O]⁻ | Loss of a water molecule |

| 253.2173 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxyl group |

Chromatographic Separation Methods

Chromatography is essential for separating this compound from other components in a sample prior to detection and quantification. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the nature of the analytes.

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors (e.g., Charged Aerosol Detector)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. jst.go.jp While standard UV detectors are ineffective for this compound due to its lack of a strong chromophore, the Charged Aerosol Detector (CAD) offers a powerful alternative. chromatographyonline.comlcms.cz

The CAD is a universal detector that provides a response for any non-volatile and many semi-volatile analytes. thermofisher.com The HPLC eluent is first nebulized into an aerosol, and the solvent is evaporated, leaving behind particles of the analyte. These particles are then charged and detected by an electrometer. A key advantage of CAD is its relatively uniform response, which is largely independent of the chemical structure of the analyte, making it highly suitable for quantifying compounds like this compound without the need for derivatization. chromatographyonline.comnih.gov This approach is valuable for quality control and purity assessments. d-nb.info

Gas Chromatography (GC) Utilizing Specific Derivatization Techniques for Volatilization and Detection

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. restek.com Carboxylic acids like this compound are not directly suitable for GC analysis due to their low volatility and tendency to adsorb onto the GC column. restek.comlibretexts.org Therefore, a chemical derivatization step is mandatory to convert the polar functional groups into less polar, more volatile derivatives. research-solution.comsigmaaldrich.comslideshare.net

Common derivatization strategies for fatty acids include:

Esterification: The carboxylic acid group is converted into an ester, most commonly a fatty acid methyl ester (FAME), by reacting it with reagents like BF₃-methanol. restek.com

Silylation: The active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.comsigmaaldrich.com

Once derivatized, the compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for definitive identification based on the mass spectrum of the derivative. researchgate.net

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight High-Definition Mass Spectrometry (UPLC-QTOF/HDMS) for Metabolomic and Lipidomic Profiling

For the comprehensive analysis of lipids in complex biological samples (lipidomics), Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight High-Definition Mass Spectrometry (UPLC-QTOF/HDMS) is a state-of-the-art platform. oup.comsci-hub.box This technique combines the high-resolution separation of UPLC with the high sensitivity and high mass accuracy of QTOF-MS. oup.comnih.gov

UPLC uses smaller stationary phase particles than conventional HPLC, resulting in faster analysis times and significantly improved separation efficiency. oup.com The QTOF mass spectrometer provides accurate mass measurements for both the parent ions and their fragments, enabling confident identification of known and unknown compounds in a single run. nih.govnih.gov HDMS adds another dimension of separation based on the ion's size, shape, and charge (ion mobility), which can resolve co-eluting isobaric compounds. The application of UPLC-QTOF/HDMS is particularly powerful in biomarker discovery studies, where subtle changes in the levels of metabolites like this compound can be detected and linked to specific physiological or pathological states. oup.comnih.govsci-hub.se

Strategies for Sample Preparation and Derivatization for Analytical Purposes

The accurate characterization and quantification of this compound in various biological and environmental matrices present significant analytical challenges. These challenges stem from its relatively low physiological concentrations, its presence within complex lipid mixtures, and its chemical properties which may not be optimal for direct analysis. To overcome these hurdles, robust sample preparation and chemical derivatization strategies are essential prerequisites for reliable analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation

The primary goal of sample preparation is to isolate this compound and other target lipids from complex sample matrices (e.g., plasma, tissues, milk), remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. The choice of method depends heavily on the nature of the sample matrix and the subsequent analytical technique.

Liquid-Liquid Extraction (LLE) is a foundational technique for the initial recovery of total lipids from biological samples. smolecule.com Methods developed by Bligh and Dyer, or Folch, are frequently employed, typically using a chloroform/methanol (B129727) solvent system to partition lipids from the aqueous phase. smolecule.comkyoto-u.ac.jp For instance, lipids can be extracted from a reaction mixture using a chloroform/methanol/KCl solution. kyoto-u.ac.jp In other protocols, acidification of the sample to approximately pH 2 is performed prior to extraction with organic solvents like ethyl acetate.

Solid-Phase Extraction (SPE) is a critical and widely used technique for the cleanup and fractionation of lipid extracts. researchgate.net SPE offers a more selective and often cleaner extraction than LLE. The selection of the sorbent material is crucial for effective isolation.

Non-polar Sorbents: C18 (octadecyl-bonded silica) is a common choice, operating on a reverse-phase mechanism where non-polar compounds like fatty acids are retained from a polar sample matrix. appliedseparations.com

Polymeric Sorbents: Polymeric cartridges, such as hydrophilic-lipophilic balanced (HLB) sorbents, have been shown to provide higher recovery and sensitivity for certain fatty acids compared to traditional C18 sorbents. researchgate.net

Mixed-Mode Sorbents: For complex environmental samples, mixed-mode cartridges that combine non-polar and ion-exchange functionalities (e.g., C18/SCX) can be used to isolate specific classes of compounds like oxo-fatty acids.

The table below summarizes common sample preparation techniques applicable to the analysis of oxooctadecanoic acids.

Table 1: Overview of Sample Preparation Techniques

| Technique | Principle | Common Solvents/Sorbents | Typical Matrices | Citations |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on solubility. | Chloroform/Methanol/Water (Bligh-Dyer, Folch methods); Ethyl Acetate | Biological fluids, Tissues | smolecule.comkyoto-u.ac.jp |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution with a suitable solvent. | C18 (Octadecyl) Silica, Polymeric HLB, Mixed-Mode Cartridges | Plasma, Milk, Environmental Water | researchgate.netappliedseparations.com |

| Protein Precipitation | Removal of proteins from a biological sample by adding a miscible organic solvent. | Methanol, Acetonitrile | Milk, Plasma | frontiersin.orgnih.gov |

Derivatization Strategies

Chemical derivatization is a process where the target analyte is converted into a product (a derivative) that has improved properties for a specific analytical method. researchgate.net For this compound, derivatization is frequently mandatory for GC analysis and highly advantageous for LC-MS analysis. nih.govjfda-online.com The primary targets for derivatization on this molecule are the carboxylic acid group and, to a lesser extent, the ketone group.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

GC analysis requires analytes to be volatile and thermally stable. The carboxylic acid group of this compound makes it polar and non-volatile, necessitating derivatization to proceed with GC-MS. jfda-online.com

Esterification (Alkylation): This is the most common approach, converting the carboxylic acid to a less polar, more volatile ester. Methylation to form the fatty acid methyl ester (FAME) is standard. kyoto-u.ac.jp Reagents for this purpose include boron trifluoride in methanol (BF₃-methanol) or trimethylsilyldiazomethane. kyoto-u.ac.jpsci-hub.se

Silylation: This process replaces the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group. researchgate.netweber.hu Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. tdl.org

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

While this compound can be analyzed directly by LC-MS, typically in negative ion mode, derivatization can dramatically improve ionization efficiency and, therefore, detection sensitivity. nih.govmdpi.com The strategy often involves adding a moiety that is readily ionized in positive electrospray ionization (ESI) mode, which is often more sensitive and robust. nih.govacs.org

Charge-Tagging Reagents: These reagents attach a permanently charged group to the fatty acid. Girard's Reagent T (GT), for example, reacts with the carboxylic acid to add a quaternary ammonium (B1175870) group, leading to a permanent positive charge and enhancing detection sensitivity by up to 1000-fold in positive ion mode. mdpi.com A similar approach uses 2-bromo-1-methylpyridinium (B1194362) iodide and 3-carbinol-1-methylpyridinium iodide to form a pyridinium (B92312) derivative, which also significantly boosts signal intensity. acs.org

Ionization Enhancement Reagents: Other reagents are designed to improve the proton affinity of the molecule. 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) reacts with the carboxyl group to form an amide, introducing a basic site that is easily protonated in ESI, thereby improving quantification. frontiersin.org

The following table details common derivatization reagents and their applications in the analysis of fatty acids like this compound.

Table 2: Selected Derivatization Reagents for Oxooctadecanoic Acid Analysis

| Reagent/Method | Abbreviation | Target Functional Group | Analytical Method | Primary Advantage | Citations |

| Boron Trifluoride-Methanol | BF₃-Methanol | Carboxylic Acid | GC-MS | Increases volatility and thermal stability by forming methyl esters (FAMEs). | sci-hub.se |

| Trimethylsilyldiazomethane | TMS-DAM | Carboxylic Acid | GC-MS | Efficiently forms methyl esters under mild conditions. | kyoto-u.ac.jp |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid | GC-MS | Increases volatility by forming a stable TMS-ester. | researchgate.nettdl.org |

| Girard's Reagent T | GT | Carboxylic Acid | LC-MS | Adds a permanent positive charge, dramatically enhancing ionization efficiency and sensitivity in positive ESI mode. | mdpi.com |

| 3-Acyloxymethyl-1-methylpyridinium iodide reagents | AMMP reagents | Carboxylic Acid | LC-MS | Attaches a quaternary amine group, enabling sensitive detection in positive ESI mode. | acs.org |

| 5-(dimethylamino)-1-carbohydrazide-isoquinoline | DMAQ | Carboxylic Acid | LC-MS | Introduces an easily ionizable group, improving quantification and enabling isotopic labeling strategies. | frontiersin.org |

Research Methodologies and Experimental Models in Oxooctadecanoic Acid Studies

In Vitro Enzymatic Assay Systems for Mechanistic Investigations

The synthesis of 18-oxooctadecanoic acid from octadecanoic acid (stearic acid) is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of animal cells and in various plant tissues. allen.inmicrobenotes.comwikipedia.org This pathway, known as ω-oxidation, involves a sequential series of reactions catalyzed by distinct enzymes. nih.gov In vitro enzymatic assays using purified enzymes or cell-free extracts are fundamental for dissecting this pathway, characterizing enzyme kinetics, and understanding regulatory mechanisms.

The ω-oxidation pathway proceeds through three main steps:

ω-Hydroxylation: The terminal methyl group of the fatty acid is hydroxylated to form an ω-hydroxy fatty acid. This reaction is catalyzed by cytochrome P450 monooxygenases (CYP450s), which require NADPH and molecular oxygen. microbenotes.comwikipedia.org

Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde, yielding an ω-oxo fatty acid. This step is carried out by long-chain alcohol dehydrogenases. allen.inwikipedia.org For octadecanoic acid, this product is this compound.

Oxidation to Dicarboxylic Acid: The terminal aldehyde group is further oxidized to a carboxylic acid, resulting in a dicarboxylic acid. This final step is catalyzed by long-chain aldehyde dehydrogenases. allen.inwikipedia.org

Cell-free extracts from plant tissues known to synthesize cutin, a polyester (B1180765) rich in dicarboxylic acids, have provided a valuable system for studying these conversions. For instance, extracts from the epidermis of Vicia faba (fava bean) leaves have been shown to catalyze the conversion of 16-hydroxyhexadecanoic acid to its corresponding dicarboxylic acid. nih.gov In such experiments, the aldehyde intermediate (ω-oxo acid) can be trapped using reagents like dinitrophenylhydrazine, allowing for its identification and confirming its role as an intermediate. nih.gov These systems have enabled the characterization of the enzymes involved, revealing, for example, a preference for NADP as a cofactor and optimal activity at an alkaline pH. nih.gov

A typical in vitro assay to study the dehydrogenase activities involved in this compound metabolism would include the enzyme source (e.g., a microsomal fraction or a purified recombinant dehydrogenase), the substrate (18-hydroxyoctadecanoic acid or this compound), and the appropriate cofactor (NAD⁺ or NADP⁺). The reaction progress can be monitored by measuring the formation of NADH or NADPH spectrophotometrically or by quantifying the substrate and product concentrations over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

| Enzyme Step | Enzyme Type | Substrate | Product | Cofactors/Cosubstrates | Typical Assay Method |

|---|---|---|---|---|---|

| Step 1: Hydroxylation | Cytochrome P450 Monooxygenase | Octadecanoic acid | 18-Hydroxyoctadecanoic acid | NADPH, O₂ | HPLC or GC-MS analysis of product formation |

| Step 2: Alcohol Oxidation | ω-Hydroxyacid Dehydrogenase / Alcohol Dehydrogenase | 18-Hydroxyoctadecanoic acid | This compound | NAD⁺ or NADP⁺ | Spectrophotometric measurement of NADH/NADPH production; HPLC/GC-MS analysis |

| Step 3: Aldehyde Oxidation | ω-Oxoacid Dehydrogenase / Aldehyde Dehydrogenase | This compound | Octadecanedioic acid | NAD⁺ or NADP⁺ | Spectrophotometric measurement of NADH/NADPH production; HPLC/GC-MS analysis |

Microbial Fermentation and Biotransformation Platforms for Production and Pathway Elucidation

Microbial systems offer powerful platforms for both the sustainable production of valuable chemicals and the fundamental study of metabolic pathways. Several microorganisms, particularly yeasts like Candida tropicalis and genetically engineered strains of Escherichia coli and Saccharomyces cerevisiae, have been developed for the biotransformation of fatty acids into long-chain α,ω-dicarboxylic acids. researchgate.netresearchgate.netfrontiersin.orgresearchgate.net In these processes, this compound serves as a crucial, albeit transient, intermediate.

These microbial platforms leverage the endogenous or heterologously expressed ω-oxidation pathway. Candida tropicalis, for example, is known for its ability to efficiently convert long-chain fatty acids and alkanes into their corresponding dicarboxylic acids. researchgate.netresearchgate.netutm.my The process involves the induction of CYP450 enzymes and subsequent dehydrogenases that carry out the terminal oxidation. researchgate.net

Metabolic engineering strategies are often employed to enhance the efficiency of these biotransformation platforms. A common approach is to block the competing β-oxidation pathway, which degrades fatty acids for energy. researchgate.net Deleting the genes encoding key β-oxidation enzymes, such as acyl-CoA oxidase (POX genes in yeast), prevents the breakdown of the fatty acid substrate and its intermediates, thereby redirecting the metabolic flux towards the ω-oxidation pathway and leading to the accumulation of dicarboxylic acids. frontiersin.orgresearchgate.net

These engineered microbial systems are also invaluable for pathway elucidation. By overexpressing specific CYP450s, alcohol dehydrogenases, or aldehyde dehydrogenases, researchers can identify the function of individual enzymes and pinpoint rate-limiting steps in the pathway. researchgate.netfrontiersin.orgnih.gov This knowledge can then be used to further optimize the microbial host for improved production titers and yields. Substrates for these fermentations are often renewable resources like plant oil hydrolysates, making this a green alternative to chemical synthesis. researchgate.netresearchgate.netnih.gov

| Microorganism | Engineering Strategy | Substrate(s) | Target Product | Relevance to this compound |

|---|---|---|---|---|

| Candida tropicalis | Wild-type or β-oxidation mutants (e.g., POX gene deletion) | Oleic acid, Dodecanoic acid methyl ester | cis-Octadec-9-enedioic acid, Dodecanedioic acid | Intermediate in the conversion pathway |

| Escherichia coli (Engineered) | Heterologous expression of CYP450s, dehydrogenases; Heme precursor supplementation | Fatty acids (C12, C14), Coconut oil hydrolysate | Dodecanedioic acid (C12), Tetradecanedioic acid (C14) | Intermediate in the engineered pathway |

| Saccharomyces cerevisiae (Engineered) | Heterologous expression of CYP450s; β-oxidation pathway blocked (e.g., POX1 deletion) | Endogenously produced fatty acids (from glucose) | Medium-chain α,ω-dicarboxylic acids | Intermediate in the synthetic pathway |

Plant and Animal Model Systems for Exploring Metabolic Roles and Biological Responses (excluding human clinical trials)

Plant Models: In higher plants, this compound and related compounds are vital precursors for the biosynthesis of the protective biopolyesters cutin and suberin. nih.govnumberanalytics.comaocs.org Cutin forms the outermost layer of the plant cuticle, providing a crucial barrier against water loss, UV radiation, and pathogen invasion. numberanalytics.com The C18 family of cutin monomers is derived from oleic acid through a series of hydroxylation and oxidation steps, with ω-oxidation playing a key role. aocs.org

The model plant Arabidopsis thaliana has been instrumental in dissecting the genetic basis of cutin biosynthesis. Researchers have identified and characterized numerous mutants with defects in fatty acid synthesis, elongation, and modification. nih.govoup.com For example, mutants deficient in specific cytochrome P450 enzymes or dehydrogenases can exhibit altered cutin composition, leading to phenotypes such as organ fusion or increased susceptibility to environmental stress. aocs.org By studying these mutants, scientists can infer the function of specific genes and the metabolic roles of intermediates like this compound in establishing a functional cuticle.

Animal Models: In vertebrates, ω-oxidation is generally a minor pathway for fatty acid metabolism, primarily active in the liver and kidneys. wikipedia.orgbyjus.com Its importance increases significantly when the primary fatty acid degradation pathway, mitochondrial β-oxidation, is impaired. wikipedia.orgnih.gov Under such conditions, fatty acids are shunted into the ω-oxidation pathway, leading to the production and urinary excretion of dicarboxylic acids, a condition known as dicarboxylic aciduria. nih.govnih.gov

Animal models, typically rats or mice, have been developed to study this metabolic state. nih.govcapes.gov.br Dicarboxylic aciduria can be induced chemically by administering inhibitors of mitochondrial β-oxidation, such as hypoglycin (B18308) or valproate. nih.gov These models allow researchers to investigate the upregulation of the ω-oxidation pathway and the physiological consequences of dicarboxylic acid accumulation. Furthermore, knockout mouse models for specific enzymes in the ω-oxidation and subsequent β-oxidation pathways of dicarboxylic acids (e.g., Cyp4a14 or Ehhadh knockouts) are powerful tools for studying the in vivo roles of these pathways and their intermediates. nih.gov While these studies often focus on the final dicarboxylic acid products, they provide a critical framework for understanding the metabolic context in which this compound is produced and processed in animals.

Development and Application of Chemical Probes for Biochemical Research

Chemical probes are small molecules designed to study and manipulate biological processes in real-time. While specific probes for the direct detection of this compound are not widely reported, various strategies from the broader field of lipid research can be applied to investigate its metabolism. These tools are crucial for visualizing the uptake, trafficking, and enzymatic conversion of fatty acids within cells and tissues. thermofisher.comacs.org

Fluorescent Fatty Acid Analogs: A common approach is to synthesize fatty acid analogs tagged with a fluorescent reporter molecule (fluorophore), such as BODIPY, NBD, or pyrene. thermofisher.com These fluorescent analogs mimic natural fatty acids and can be used to track their movement into and within live cells using fluorescence microscopy or flow cytometry. An analog of octadecanoic acid labeled at the omega (ω) carbon could be used to visualize its uptake and subsequent processing by the ω-oxidation pathway. Recently, near-infrared (NIR) fluorescent labels like Alexa Fluor 680 have been used to create long-chain fatty acid analogs for in vivo imaging in mice. biorxiv.orgnih.gov

Activity-Based and Reaction-Based Probes: Another class of probes is designed to report on the activity of specific enzymes or entire metabolic pathways. Reaction-based probes serve as substrates for a pathway and are designed to release a fluorescent or luminescent molecule only after a series of enzymatic reactions has occurred. acs.orgrsc.org A probe designed with a long-chain fatty acid scaffold and a masked fluorophore at the ω-terminus could potentially be developed to specifically report on the flux through the ω-oxidation pathway.

Activity-based protein profiling (ABPP) uses reactive chemical probes that covalently bind to the active site of specific enzymes. researchgate.net This technique can be used to identify novel enzymes involved in this compound metabolism or to assess the activity of known enzymes like alcohol and aldehyde dehydrogenases in complex biological samples.

| Probe Type | Mechanism of Action | Example Fluorophore/Tag | Potential Application for this compound |

|---|---|---|---|

| Fluorescent Analogs | Mimics the natural substrate; localization is tracked by fluorescence. | BODIPY, NBD, Alexa Fluor | Visualize cellular uptake, subcellular localization, and trafficking of the octadecanoic acid precursor. |

| Reaction-Based Probes | Undergoes enzymatic modification by the pathway, leading to the release of a reporter molecule. | Masked coumarin (B35378) or resorufin | Quantify the flux through the ω-oxidation pathway in live cells or tissue extracts. |

| Activity-Based Probes | Covalently modifies the active site of target enzymes, allowing for their detection and characterization. | Fluorophosphonate, alkynyl tags | Identify and profile the activity of dehydrogenases and other enzymes that metabolize this compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.